N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine
Description
This compound features a tetrazole ring substituted with an ethyl group at the 2-position and a furylmethyl group bearing a 3,5-dichlorophenyl moiety. The 3,5-dichlorophenyl group is known for enhancing lipophilicity and binding affinity in medicinal chemistry, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C14H13Cl2N5O |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H13Cl2N5O/c1-2-21-19-14(18-20-21)17-8-12-3-4-13(22-12)9-5-10(15)7-11(16)6-9/h3-7H,2,8H2,1H3,(H,17,19) |
InChI Key |
IBFHVDYHGJUJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of the furan ring with a 3,5-dichlorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition of azides with nitriles under thermal or catalytic conditions.
Final Coupling: The final step involves the coupling of the furan and tetrazole rings, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines.
Scientific Research Applications
N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photovoltaics.
Biological Research: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity . The 3,5-dichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrazole core distinguishes it from oxadiazole () and pyrimidine () derivatives. Tetrazoles are often preferred in drug design for their bioisosteric replacement of carboxylic acids .
- Substituent position matters: The 3,5-dichlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl in oxadiazole derivatives (), which may alter steric and electronic interactions with biological targets.
Table 2: Pharmacological and Toxicological Data
Key Observations :
- The 3,5-dichlorophenyl group is associated with nephrotoxicity in N-(3,5-dichlorophenyl)succinimide (), suggesting that even minor structural changes (e.g., tetrazole vs. succinimide) can mitigate or exacerbate toxicity.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Low water solubility (e.g., 42.1 µg/mL in ) is a common limitation for tetrazole derivatives, necessitating formulation optimization.
Biological Activity
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, summarizing key findings and presenting data in tabular form.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H16Cl2N4O
- Molecular Weight : 353.23 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against standard and clinical strains. The results showed that some compounds demonstrated comparable efficacy to established antibiotics such as penicillin and ampicillin.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound ID | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 6 | 4 | S. epidermidis |
| Compound 1 | 8 | S. aureus |
| Compound 2 | 16 | Klebsiella pneumoniae |
In particular, compound 6 was highlighted for its ability to inhibit growth in several strains of Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) as low as 4 µg/mL .
Cytotoxicity Studies
Cytotoxicity assessments were performed using the MTT assay on human cancer cell lines. The results indicated that many derivatives of this compound were non-cytotoxic against normal cell lines while exhibiting varying degrees of cytotoxicity against cancerous cell lines. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HaCaT (normal) | >100 | Non-cytotoxic |
| MCF7 (breast) | 25 | Moderate cytotoxicity |
| A549 (lung) | 30 | Moderate cytotoxicity |
The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Further studies are warranted to elucidate these mechanisms fully.
Case Studies
Several case studies have documented the effectiveness of tetrazole derivatives in treating infections caused by resistant bacterial strains. One notable study reported on a clinical isolate of S. epidermidis that was particularly susceptible to the compound, showcasing its potential as a treatment option for antibiotic-resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
